
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is an organophosphorus compound that features a triphenylphosphonium group attached to a 5-iodopent-4-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized as follows:
Starting Materials: Triphenylphosphine and 5-iodopent-4-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A solvent like acetonitrile or dichloromethane is used.
Procedure: Triphenylphosphine is dissolved in the solvent, and the alkyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and automated systems are often used to control the addition of reagents and maintain reaction conditions.
化学反応の分析
Types of Reactions
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced.
Addition Reactions: The double bond in the pentenyl chain can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, sodium azide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Addition Reactions: Reagents like bromine or hydrogen chloride can be used for addition reactions across the double bond.
Major Products
Substitution Reactions: Products include various substituted phosphonium salts.
Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonium compound.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
科学的研究の応用
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, where the phosphonium group can facilitate the transport of therapeutic agents across cell membranes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide involves its interaction with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, targeting mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects, which may include disrupting mitochondrial function or delivering therapeutic agents.
類似化合物との比較
Similar Compounds
- (E)-(5-Bromopent-4-en-1-yl)triphenylphosphonium bromide
- (E)-(5-Chloropent-4-en-1-yl)triphenylphosphonium chloride
- (E)-(5-Fluoropent-4-en-1-yl)triphenylphosphonium fluoride
Uniqueness
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is unique due to the presence of the iodide group, which can be more reactive in substitution reactions compared to bromide or chloride analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
特性
分子式 |
C23H23I2P |
|---|---|
分子量 |
584.2 g/mol |
IUPAC名 |
[(E)-5-iodopent-4-enyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H23IP.HI/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-11,13-19H,4,12,20H2;1H/q+1;/p-1/b19-11+; |
InChIキー |
UXGQHCZOZATBIL-YLFUTEQJSA-M |
異性体SMILES |
C1=CC=C(C=C1)[P+](CCC/C=C/I)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


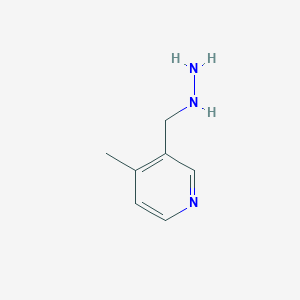
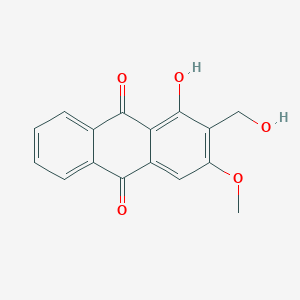
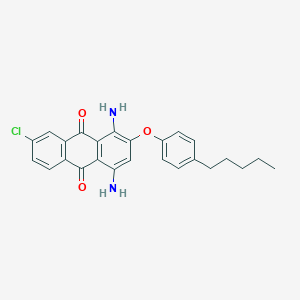



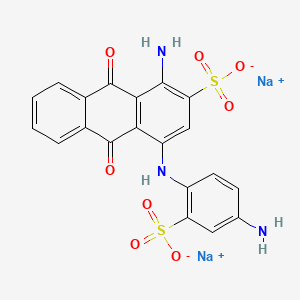
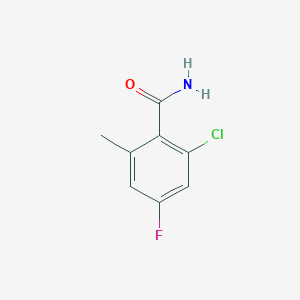
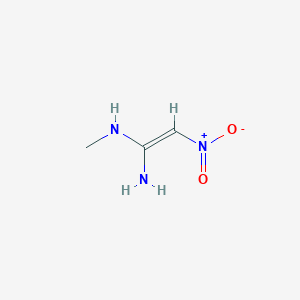
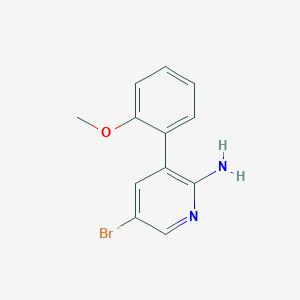
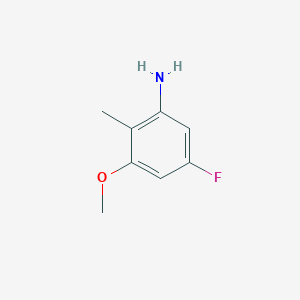
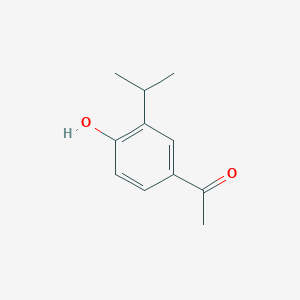

![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
